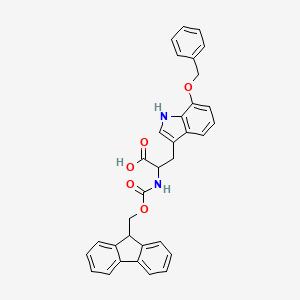

Fmoc-7-benzyloxy-DL-tryptophan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-7-benzyloxy-DL-tryptophan is a derivative of tryptophan, an essential amino acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-7-benzyloxy-DL-tryptophan typically involves the protection of the amino group of tryptophan with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The benzyloxy group is introduced via a benzylation reaction, where the hydroxyl group of tryptophan is reacted with benzyl bromide in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is synthesized on a resin support, allowing for easy purification and isolation .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-7-benzyloxy-DL-tryptophan undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Oxidation and Reduction: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative, while reduction can convert it back to the hydroxyl form

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: DIC and HOBt in DMF.

Oxidation: Potassium permanganate in water.

Reduction: Sodium borohydride in methanol

Major Products Formed

Deprotection: Tryptophan with a free amino group.

Coupling: Peptide chains with this compound incorporated.

Oxidation: Benzaldehyde derivative.

Reduction: Hydroxyl derivative of tryptophan

Aplicaciones Científicas De Investigación

Scientific Research Applications of Fmoc-7-benzyloxy-DL-Tryptophan

This compound is a synthetic amino acid derivative with significant applications in scientific research, particularly in peptide synthesis, biology, medicine, and industry. The compound is characterized by a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyloxy group, enhancing its stability and solubility during peptide synthesis.

Peptide Synthesis

This compound is widely used as a building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS).

Role as a Protected Amino Acid: The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzyloxy group provides additional stability and can be selectively removed under specific conditions.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Improved Yield and Purity: Incorporating this compound into peptides has been shown to improve yield and purity during SPPS compared to traditional methods using unmodified tryptophan.

Biological Studies

This compound plays a crucial role in studying protein structure and function. Tryptophan, a precursor to serotonin, influences mood and cognitive functions, and the incorporation of benzyloxy groups may enhance this effect by improving the solubility and stability of tryptophan derivatives in biological systems.

Neurotransmitter Precursor: Tryptophan is a precursor to serotonin, influencing mood and cognitive functions. The incorporation of benzyloxy groups may enhance this effect by improving the solubility and stability of tryptophan derivatives in biological systems.

Antioxidant Properties: Tryptophan-related compounds often exhibit antioxidant properties, which can contribute to cellular protection against oxidative stress.

Modulation of Receptor Activity: Derivatives including this compound exhibited enhanced binding affinities to various receptors involved in neurotransmission, suggesting its potential as a therapeutic agent in mood disorders.

Medical Applications

In medicine, this compound is used in developing peptide-based drugs and therapeutic agents.

GPCR Modulation: Similar compounds have been shown to modulate receptor activity, particularly in G-protein coupled receptors (GPCRs), which are critical for various physiological responses.

Antimicrobial Activity: Derivatives of tryptophan can exhibit antimicrobial properties, potentially through membrane disruption mechanisms or interference with bacterial signaling pathways. Peptides synthesized with this compound have demonstrated notable antimicrobial activity against several bacterial strains, warranting further investigation into their mechanism of action.

Industrial Applications

This compound is utilized in the production of synthetic peptides for various applications, including drug development and biochemical research. It is also explored in the development of antibacterial materials based on amino acid derivatives .

Chemical Reactions

This compound undergoes several types of chemical reactions:

Mecanismo De Acción

The primary mechanism of action of Fmoc-7-benzyloxy-DL-tryptophan involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzyloxy group provides additional stability and can be selectively removed under specific conditions. The compound interacts with various molecular targets, including enzymes and receptors, depending on the peptide sequence it is incorporated into .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-tryptophan: Lacks the benzyloxy group, making it less stable in certain reactions.

Boc-tryptophan: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc, which is removed under acidic conditions.

Cbz-tryptophan: Uses a carbobenzoxy (Cbz) protecting group, which is removed by hydrogenation

Uniqueness

Fmoc-7-benzyloxy-DL-tryptophan is unique due to the presence of both the Fmoc and benzyloxy groups. The Fmoc group provides ease of removal under mild basic conditions, while the benzyloxy group offers additional stability and protection during synthesis. This combination makes it particularly useful in complex peptide synthesis where multiple protecting groups are required .

Actividad Biológica

Fmoc-7-benzyloxy-DL-tryptophan is a synthetic amino acid derivative that plays a significant role in peptide synthesis and has potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₃₃H₂₈N₂O₅

- Molecular Weight : 532.6 g/mol

- Functional Groups : Contains a benzyloxy group at the 7-position of the indole ring, enhancing its stability and solubility during peptide synthesis.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Neurotransmitter Precursor : Tryptophan is a precursor to serotonin, influencing mood and cognitive functions. The incorporation of benzyloxy groups may enhance this effect by improving the solubility and stability of tryptophan derivatives in biological systems.

- Antioxidant Properties : Compounds related to tryptophan often exhibit antioxidant properties, which can contribute to cellular protection against oxidative stress.

- Peptide Synthesis Applications : this compound is primarily utilized in solid-phase peptide synthesis (SPPS), allowing for the efficient construction of peptides with specific biological functions .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several studies suggest potential pathways:

- Modulation of Receptor Activity : Similar compounds have been shown to modulate receptor activity, particularly in G-protein coupled receptors (GPCRs), which are critical for various physiological responses .

- Antimicrobial Activity : Research indicates that derivatives of tryptophan can exhibit antimicrobial properties, potentially through membrane disruption mechanisms or interference with bacterial signaling pathways .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fmoc-L-Tryptophan | L-isomer without benzyloxy group | Commonly used in peptide synthesis |

| Fmoc-5-methoxy-L-Tryptophan | Methoxy group instead of benzyloxy | Different solubility and reactivity |

| Benzyl-DL-Tryptophan | Benzyl substitution at the amino group | Different reactivity patterns in peptide synthesis |

| This compound | Benzyloxy at 7-position | Enhanced stability and compatibility in synthesis |

Case Studies and Research Findings

- Peptide Synthesis Efficiency : A study demonstrated that incorporating this compound into peptides significantly improved yield and purity during SPPS compared to traditional methods using unmodified tryptophan .

- Biological Activity Evaluation : In a comparative analysis, derivatives including this compound exhibited enhanced binding affinities to various receptors involved in neurotransmission, suggesting its potential as a therapeutic agent in mood disorders .

- Antimicrobial Testing : A recent study evaluated the antimicrobial efficacy of peptides synthesized with this compound against several bacterial strains, revealing notable activity that warrants further investigation into its mechanism of action .

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28N2O5/c36-32(37)29(17-22-18-34-31-23(22)15-8-16-30(31)39-19-21-9-2-1-3-10-21)35-33(38)40-20-28-26-13-6-4-11-24(26)25-12-5-7-14-27(25)28/h1-16,18,28-29,34H,17,19-20H2,(H,35,38)(H,36,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXUXQYKTBDHQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.